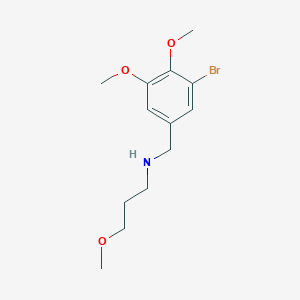
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine, also known as "DOB" or "4-bromo-2,5-dimethoxyamphetamine," is a chemical compound that belongs to the phenethylamine family. DOB is a potent psychedelic drug that has been used in scientific research to study the mechanism of action and physiological effects of psychedelics.
Mécanisme D'action
The mechanism of action of DOB involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This binding leads to the activation of intracellular signaling pathways, which ultimately results in the modulation of neurotransmitter release and the regulation of mood, perception, and cognition. DOB has also been found to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
DOB has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been found to increase heart rate, blood pressure, and body temperature. DOB has been shown to produce long-lasting effects, with some studies reporting effects lasting up to 24 hours.
Avantages Et Limitations Des Expériences En Laboratoire
DOB has several advantages for lab experiments, including its potency and selectivity for serotonin receptors. It has also been found to produce long-lasting effects, which allows for the study of the long-term effects of psychedelics. However, DOB has some limitations, including its potential for toxicity and the difficulty of obtaining and handling the compound.
Orientations Futures
For the study of DOB and other psychedelics include investigating their therapeutic potential and developing new compounds with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with 3-bromo-1-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization.
Applications De Recherche Scientifique
DOB has been used in scientific research to study the mechanism of action and physiological effects of psychedelics. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has also been used to investigate the relationship between serotonin receptor binding and the subjective effects of psychedelics.
Propriétés
Nom du produit |
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine |
|---|---|
Formule moléculaire |
C13H20BrNO3 |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H20BrNO3/c1-16-6-4-5-15-9-10-7-11(14)13(18-3)12(8-10)17-2/h7-8,15H,4-6,9H2,1-3H3 |
Clé InChI |
RPLCBBZRRCTVIW-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
SMILES canonique |
COCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




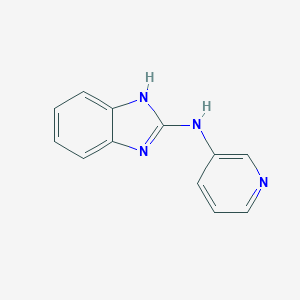
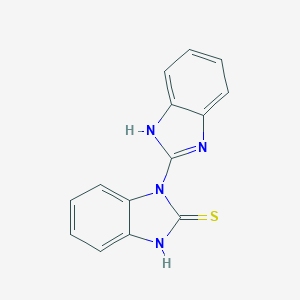
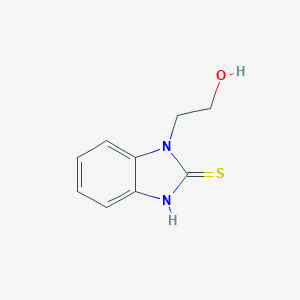
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)



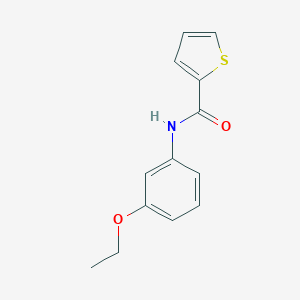
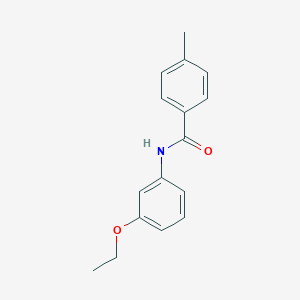
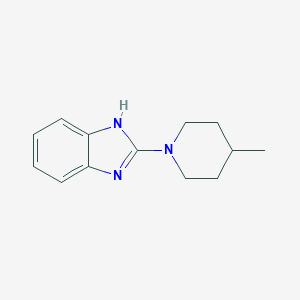
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
